1-Phenyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-Phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound with the molecular formula C10H7ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science . This compound is characterized by a pyrazole ring substituted with a phenyl group and a carbonyl chloride group at the 4-position.
Preparation Methods
The synthesis of 1-Phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of phenylhydrazine with ethyl acetoacetate.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced using the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Phenyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 1-Phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield 1-Phenyl-1H-pyrazole-4-methanol.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Agrochemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazole-4-carbonyl chloride is primarily based on its reactivity as a carbonyl chloride derivative. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its use in the synthesis of bioactive compounds and its potential biological effects .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound is similar but lacks the reactive carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-Phenyl-1H-pyrazole-4-methanol: This derivative is obtained by reducing the carbonyl chloride group and is used in different synthetic applications.
3(5)-Substituted Pyrazoles: These compounds have substitutions at the 3 or 5 positions of the pyrazole ring and exhibit different reactivity and applications.
The uniqueness of this compound lies in its highly reactive carbonyl chloride group, which allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
1-phenylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHIEKMPFWFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?
A1: this compound serves as a crucial building block in the multi-step synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones []. It reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane to form intermediate 4-heteroaroylpyrazol-5-ols. These intermediates then undergo cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones.
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